molecular formula C16H19NO2S B4699793 N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide

N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide

Cat. No. B4699793
M. Wt: 289.4 g/mol
InChI Key: GLUAEFOFQORXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide, also known as MMB-2201, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic properties. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been used for their psychoactive effects. However, MMB-2201 has not been approved for human consumption and is only intended for research purposes.

Mechanism of Action

The mechanism of action for N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide involves the activation of the CB1 receptor, which is found in the brain and other tissues throughout the body. Activation of this receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to have an effect on the endocannabinoid system, which plays a role in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide are still being studied, but it has been shown to have a similar effect on the CB1 receptor as other synthetic cannabinoids. This can lead to a range of effects, including altered mood, cognitive impairment, and increased heart rate and blood pressure. N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide has also been shown to have an effect on the immune system, which may be relevant to its potential therapeutic properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide in lab experiments is its ability to activate the CB1 receptor, which can be useful for studying the role of this receptor in various biological processes. However, there are also limitations to using synthetic cannabinoids such as N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide, including the potential for off-target effects and the lack of specificity for the CB1 receptor. In addition, the use of synthetic cannabinoids in lab experiments raises ethical concerns, particularly when it comes to animal testing.

Future Directions

There are several future directions for research on N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide and other synthetic cannabinoids. One area of interest is the development of more specific agonists and antagonists for the CB1 receptor, which could have therapeutic potential without the psychoactive effects of synthetic cannabinoids. Another area of interest is the study of the endocannabinoid system and its potential role in the regulation of pain, inflammation, and other physiological processes. Finally, there is a need for more research on the potential risks and benefits of synthetic cannabinoids, particularly in the context of human use.

Scientific Research Applications

N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide has been studied for its potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been shown to activate the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation. In addition, N-(3-methylbenzyl)-1-(2-methylphenyl)methanesulfonamide has been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

1-(2-methylphenyl)-N-[(3-methylphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-13-6-5-8-15(10-13)11-17-20(18,19)12-16-9-4-3-7-14(16)2/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUAEFOFQORXPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNS(=O)(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.